FFN246

描述

属性

分子式 |

C15H13FN2O |

|---|---|

分子量 |

256.27 g/mol |

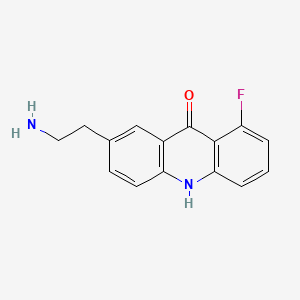

IUPAC 名称 |

7-(2-aminoethyl)-1-fluoro-10H-acridin-9-one |

InChI |

InChI=1S/C15H13FN2O/c16-11-2-1-3-13-14(11)15(19)10-8-9(6-7-17)4-5-12(10)18-13/h1-5,8H,6-7,17H2,(H,18,19) |

InChI 键 |

SMTKPXKSQXDLCY-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C(=C1)F)C(=O)C3=C(N2)C=CC(=C3)CCN |

产品来源 |

United States |

Foundational & Exploratory

FFN246: A Technical Guide to its Mechanism of Action as a Fluorescent False Neurotransmitter

For Researchers, Scientists, and Drug Development Professionals

Introduction

FFN246 is a fluorescent false neurotransmitter designed as a molecular probe for the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2).[1][2] Its chemical structure is based on an acridone fluorophore coupled with an ethylamine recognition element, mimicking serotonin. This design allows this compound to be a substrate for both SERT and VMAT2, enabling the visualization and quantification of serotonergic neurotransmission processes.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its interaction with monoamine transporters, its photophysical properties, and detailed protocols for its application in experimental settings.

Core Mechanism of Action

The primary mechanism of action of this compound involves a two-step process that mirrors the physiological transport of serotonin:

-

Uptake into the Presynaptic Terminal: this compound is recognized and transported from the extracellular space into the presynaptic neuron by the serotonin transporter (SERT). This uptake is a key characteristic, making this compound a valuable tool for studying SERT activity and for identifying and labeling serotonergic neurons.[1][3]

-

Vesicular Sequestration: Once inside the neuron's cytosol, this compound is then recognized as a substrate by the vesicular monoamine transporter 2 (VMAT2). VMAT2 transports this compound into synaptic vesicles, where it accumulates. This vesicular loading is crucial for its function as a fluorescent false neurotransmitter, as the release of this compound from these vesicles can be used to study exocytosis.[1][4]

The fluorescence of this compound allows for the real-time visualization of these processes, providing insights into both SERT and VMAT2 function in live cells and tissues.[1]

Quantitative Data

The following tables summarize the known quantitative properties of this compound.

Table 1: Physicochemical and Photophysical Properties of this compound

| Property | Value | Reference |

| LogD (octanol/PBS) | 0.055 | [1] |

| Excitation Maximum (λex) | 392 nm | [1][5] |

| Emission Maximum (λem) | 427 nm | [1][5] |

| Molar Extinction Coefficient (ε) | Data not available | |

| Quantum Yield (Φ) | Data not available |

Table 2: Transporter Interaction Profile of this compound

| Transporter | Parameter | Value | Reference |

| Human SERT (hSERT) | K_m | 14.3 ± 1.9 µM | [1] |

| Human DAT (hDAT) | Signal-to-Basal Ratio | ~4.5 | [1] |

| Human NET (hNET) | Signal-to-Basal Ratio | ~5.0 | [1] |

| Rat VMAT2 (rVMAT2) | Substrate Activity | Confirmed | [1] |

*Signal-to-basal (S/B) ratio from a multi-well fluorometric assay provides a semi-quantitative measure of substrate activity. This compound demonstrates a higher S/B ratio for hSERT (S/B = 6.5) compared to its predecessor FFN54, with a 23% lower uptake at hNET and a 31% lower uptake at hDAT relative to hSERT.[1] Specific K_m or K_i values for this compound at hDAT, hNET, and rVMAT2 are not currently available in the literature.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.

Experimental Protocols

Determination of this compound K_m in hSERT-HEK Cells

This protocol is adapted from Henke et al., 2018.[1]

a. Cell Culture:

-

Culture human embryonic kidney (HEK) 293 cells stably transfected with hSERT (hSERT-HEK) in Dulbecco's Minimal Essential Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Seed cells in a 96-well plate and grow to confluence.

b. Uptake Assay:

-

Wash the confluent cells twice with 200 µL of phosphate-buffered saline (PBS).

-

To determine the linear range of uptake, treat the cells with 20 µM this compound in experimental medium at room temperature for various time points (e.g., 3-18 minutes at 3-minute intervals).

-

Following the determination of a linear uptake phase (e.g., 10 minutes), proceed with the K_m determination.

-

Wash the wells with 200 µL of PBS.

-

Add 100 µL of experimental medium containing either DMSO (vehicle control) or 2 µM imipramine (for non-specific uptake determination) to the respective wells and incubate for 1 hour at 37°C.

-

Aspirate the medium and replace it with experimental medium (containing DMSO or imipramine) with varying concentrations of this compound (e.g., 1 to 50 µM).

-

Incubate the cells at room temperature for the predetermined linear uptake time (e.g., 10 minutes).

-

Wash the cells twice with 200 µL of PBS.

-

Add 120 µL of PBS to each well and measure the fluorescence using a plate reader with excitation at ~392 nm and emission at ~427 nm.

c. Data Analysis:

-

Subtract the fluorescence values of the imipramine-treated wells (non-specific uptake) from the DMSO-treated wells (total uptake) to obtain the specific uptake for each this compound concentration.

-

Plot the specific uptake (fluorescence intensity) against the this compound concentration.

-

Fit the data to the Michaelis-Menten equation to determine the K_m value.

VMAT2-Dependent Uptake of this compound in rVMAT2-HEK Cells

This protocol is based on the methodology described for this compound and adapted from protocols for similar compounds like FFN206.[1][6][7]

a. Cell Culture:

-

Culture HEK293 cells stably transfected with rat VMAT2 (rVMAT2-HEK) in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Seed cells on poly-D-lysine coated glass-bottom dishes or 96-well plates suitable for fluorescence microscopy or plate reader assays.

b. Uptake Assay:

-

Grow cells to 80-90% confluency.

-

For inhibitor studies, pre-incubate the cells with a VMAT2 inhibitor (e.g., 2 µM dihydrotetrabenazine or 2 µM reserpine) or DMSO (vehicle control) for 30 minutes to 1 hour.[1]

-

Add this compound to the experimental medium to a final concentration of 20 µM.[1]

-

Incubate the cells for 30 minutes to 2 hours.

-

Wash the cells with PBS to remove extracellular this compound.

-

Image the cells using a fluorescence microscope with appropriate filters for this compound (Ex: ~392 nm, Em: ~427 nm).

c. Data Analysis:

-

Qualitatively assess the punctate intracellular fluorescence, which is indicative of this compound accumulation in VMAT2-expressing acidic organelles.

-

For quantitative analysis, measure the fluorescence intensity of the puncta and compare between control and inhibitor-treated cells.

Imaging of this compound in Acute Mouse Brain Slices

This protocol is adapted from Henke et al., 2018.[1]

a. Brain Slice Preparation:

-

Anesthetize and decapitate an adult mouse.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (ACSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose.

-

Cut 300 µm thick coronal or sagittal slices containing the region of interest (e.g., dorsal raphe nucleus) using a vibratome.

-

Allow the slices to recover in oxygenated ACSF at 32-34°C for at least 1 hour before use.

b. This compound Labeling and Imaging:

-

Incubate the brain slices in ACSF containing 20 µM this compound for 30 minutes at room temperature.[1]

-

For inhibitor controls, pre-incubate slices with a SERT inhibitor (e.g., 2 µM imipramine) for 15 minutes prior to and during the this compound incubation.[1]

-

Transfer the slice to a recording chamber on the stage of a two-photon or confocal microscope and perfuse with oxygenated ACSF.

-

Allow the slice to wash for at least 10 minutes before imaging.

-

Acquire fluorescent images using an appropriate laser line for excitation of this compound (e.g., ~780-800 nm for two-photon excitation) and a corresponding emission filter.

c. Data Analysis:

-

Identify and analyze the fluorescence of individual neurons. In transgenic animals expressing a fluorescent reporter in serotonergic neurons (e.g., eYFP), co-localization of this compound and the reporter can confirm SERT-dependent uptake.

-

Compare the fluorescence intensity in neurons from control and inhibitor-treated slices to confirm the specificity of this compound uptake.

Conclusion

This compound serves as a valuable tool for the investigation of the serotonin system. Its dual substrate nature for both SERT and VMAT2 allows for the detailed examination of serotonin uptake and vesicular packaging. The provided quantitative data and experimental protocols offer a foundation for researchers to effectively utilize this compound in their studies of serotonergic neurotransmission in health and disease. Further characterization of its photophysical properties and its affinities for other monoamine transporters will undoubtedly enhance its utility as a fluorescent probe.

References

- 1. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FFN-246 | Fluorescent Dye | 2210244-83-8 | Invivochem [invivochem.com]

- 3. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

FFN246 as a Fluorescent False Neurotransmitter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FFN246 is a fluorescent probe designed as a false neurotransmitter for studying the serotonin (5-HT) system.[1][2][3][4] Developed as an expansion of the fluorescent false neurotransmitter (FFN) platform, this compound is a dual substrate for the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2).[1][2][3][4] Its fluorescent properties allow for the direct visualization of SERT activity and the labeling of serotonergic neurons, making it a valuable tool in neuroscience research and drug discovery.[1][2] This guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols.

Core Mechanism of Action

This compound is designed based on the chemical structure of serotonin, incorporating an acridone fluorophore.[1] This design allows it to be recognized and transported by both SERT and VMAT2.[1][2][3][4] The uptake of this compound into serotonergic neurons is primarily mediated by SERT.[1] Once inside the neuron, it is then packaged into synaptic vesicles by VMAT2, mimicking the natural transport and storage of serotonin.[1] This dual-substrate activity enables the tracing of serotonin uptake and packaging in the soma of serotonergic neurons.[1][3]

Quantitative Data

The following tables summarize the key quantitative properties of this compound.

| Property | Value | Source |

| Excitation Maximum | 392 nm | [5] |

| Emission Maximum | 427 nm | [5] |

Table 1: Fluorescent Properties of this compound

| Transporter | Parameter | Value | Notes | Source |

| hSERT | Kм | 14.3 ± 1.9 µM | Determined in hSERT-HEK cells. | [1] |

| hDAT | Uptake vs. hSERT | 31% lower | Qualitative comparison of uptake in HEK cells. Specific Kм or Ki not determined. | [1] |

| hNET | Uptake vs. hSERT | 23% lower | Qualitative comparison of uptake in HEK cells. Specific Kм or Ki not determined. | [1] |

| rVMAT2 | Substrate Activity | Confirmed | Demonstrated through uptake in rVMAT2-HEK cells, inhibitable by reserpine and dihydrotetrabenazine. Specific Kм or Ki not determined. | [1] |

Table 2: Transporter Interaction Profile of this compound

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involving this compound.

Caption: this compound cellular uptake and vesicular packaging pathway.

Caption: Workflow for this compound uptake assay in 96-well plates.

Caption: Workflow for imaging this compound in acute brain slices.

Experimental Protocols

This compound Uptake Assay in 96-Well Plates

This protocol is adapted from Henke et al. (2018) for the examination of SERT activity and the screening of SERT inhibitors.[1]

Materials:

-

hSERT-HEK cells (or other monoamine transporter-expressing HEK cell lines)

-

96-well plates

-

Experimental media (e.g., DMEM)

-

This compound stock solution

-

SERT inhibitors (e.g., imipramine, citalopram) or vehicle (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed hSERT-HEK cells in a 96-well plate at a density that allows them to reach confluence on the day of the experiment.

-

Pre-incubation: On the day of the experiment, aspirate the growth medium. Pre-incubate the cells with 63 µL of experimental media containing the desired concentration of a SERT inhibitor or vehicle for 1 hour at room temperature.[1]

-

This compound Incubation: Add 63 µL of experimental media containing this compound to each well to achieve a final concentration of 2.5 µM.[1] Incubate for 30 minutes at room temperature.[1]

-

Washing: Aspirate the incubation solution and wash the cells twice with 120 µL of PBS per well.[1]

-

Fluorescence Measurement: After the final wash, add 120 µL of PBS to each well and immediately measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for this compound (e.g., Ex: 392 nm, Em: 427 nm).[1][5]

-

Data Analysis: Determine specific uptake by subtracting the fluorescence intensity of the inhibitor-treated wells (background) from the vehicle-treated wells (total uptake).

Imaging of this compound in Acute Mouse Brain Slices

This protocol is for labeling and visualizing serotonergic neurons in brain tissue, as described by Henke et al. (2018).[1]

Materials:

-

Mouse (e.g., Pet1-cre/flox-ChR2-eYFP for identification of serotonergic neurons)

-

Vibratome

-

Artificial cerebrospinal fluid (ACSF), oxygenated (95% O₂, 5% CO₂)

-

This compound stock solution

-

Two-photon microscope

Procedure:

-

Brain Slice Preparation: Anesthetize the mouse and perfuse with ice-cold, oxygenated ACSF.[1] Rapidly dissect the brain and prepare 300 µm thick coronal slices using a vibratome in ice-cold, oxygenated ACSF.[1]

-

Slice Recovery: Transfer the slices to a holding chamber with oxygenated ACSF and allow them to recover for at least 1 hour at room temperature.[1]

-

This compound Incubation: Incubate the brain slices in ACSF containing 20 µM this compound for 45 minutes at room temperature.[1]

-

Imaging: Mount a brain slice in a recording chamber on the stage of a two-photon microscope and perfuse with oxygenated ACSF.

-

Microscopy Settings: Use an excitation wavelength of approximately 760 nm for this compound and collect emission between 435-485 nm.[1] If using a reporter like eYFP, use an appropriate excitation wavelength (e.g., 950 nm) and emission filter (e.g., 500-550 nm).[1]

-

Image Acquisition and Analysis: Acquire images of the region of interest (e.g., dorsal raphe nucleus).[1] Analyze the images to quantify the accumulation of this compound in identified serotonergic neurons.

Conclusion

This compound is a valuable tool for researchers studying the serotonergic system. Its ability to act as a fluorescent substrate for both SERT and VMAT2 allows for the direct visualization and analysis of key processes in serotonergic neurotransmission.[1][2][3][4] The protocols provided in this guide offer a starting point for utilizing this compound in both in vitro and ex vivo experimental settings. While this compound shows good selectivity for SERT over other monoamine transporters, users should be aware of its potential for some off-target activity.[1] Further characterization of its binding affinities for VMAT2, DAT, and NET would be beneficial for the scientific community.

References

- 1. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

FFN246: A Technical Guide to Substrate Specificity for SERT and VMAT2

For Researchers, Scientists, and Drug Development Professionals

Introduction

FFN246 is a fluorescent false neurotransmitter that serves as a dual substrate for the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2).[1][2][3][4][5] Its intrinsic fluorescence, with excitation and emission spectra at 392/427 nm respectively, allows for the direct visualization and quantification of transporter activity in various experimental settings, including cell culture and brain tissue.[2] This technical guide provides an in-depth overview of this compound's substrate specificity for SERT and VMAT2, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Quantitative Data

The following tables summarize the known quantitative parameters of this compound's interaction with human SERT (hSERT). While this compound is a confirmed substrate of VMAT2, specific kinetic data such as K_M and V_max for this transporter are not yet fully characterized in the public domain.

Table 1: Michaelis-Menten Constant (K_M) for this compound at hSERT

| Parameter | Value (µM) | Cell Line |

| K_M | 14.3 ± 1.9 | hSERT-HEK Cells |

| [Source: ACS Chemical Neuroscience, 2018] |

Table 2: Use of this compound in Determining Inhibitor Constants (K_i) for SERT

This compound serves as a valuable tool for characterizing the potency of SERT inhibitors. The following data for common SSRIs were determined using this compound-based assays.

| Inhibitor | K_i (nM) |

| Imipramine | 4.8 ± 1.1 |

| Citalopram | 1.6 ± 0.4 |

| [Source: ACS Chemical Neuroscience, 2018] |

Signaling and Experimental Workflows

The following diagrams illustrate the key cellular processes and experimental workflows involving this compound with SERT and VMAT2.

Caption: this compound uptake via the serotonin transporter (SERT).

Caption: this compound packaging into vesicles by VMAT2.

Caption: General experimental workflow for this compound uptake assays.

Experimental Protocols

SERT-Mediated this compound Uptake Assay in hSERT-HEK Cells

This protocol is designed for a 96-well plate format to assess SERT activity and inhibition.

1. Cell Culture and Plating:

-

Culture Human Embryonic Kidney (HEK) cells stably transfected with human SERT (hSERT-HEK) in appropriate growth medium.

-

Seed the hSERT-HEK cells in 96-well, black-walled, clear-bottom plates at a density that allows them to reach confluence on the day of the assay.

2. Assay Procedure:

-

On the day of the assay, aspirate the growth medium from the wells.

-

Wash the cells once with a suitable buffer, such as Hank's Balanced Salt Solution (HBSS) or phosphate-buffered saline (PBS).

-

Add the test compounds (e.g., SERT inhibitors) or vehicle control to the respective wells. The final concentration of the solvent (like DMSO) should be kept constant across all wells and should not exceed a level that affects cell viability.

-

Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes).

-

Add this compound to all wells to a final concentration typically ranging from 2.5 to 20 µM.[2]

-

Incubate the plate for 30 minutes at 37°C.[2]

-

To terminate the uptake, aspirate the this compound-containing solution and wash the cells twice with ice-cold buffer.

-

Add buffer to the wells and measure the fluorescence using a microplate reader with excitation and emission wavelengths set appropriately for this compound (e.g., ~390 nm excitation and ~430 nm emission).

3. Data Analysis:

-

For inhibition assays, calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.

-

For kinetic studies, vary the concentration of this compound and measure the initial rate of uptake to determine K_M and V_max using Michaelis-Menten kinetics.

VMAT2-Mediated this compound Uptake Assay in rVMAT2-HEK Cells

This assay measures the accumulation of this compound into intracellular acidic compartments via VMAT2.

1. Cell Culture and Plating:

-

Culture HEK cells stably transfected with rat VMAT2 (rVMAT2-HEK) in a suitable growth medium.

-

Plate the rVMAT2-HEK cells on poly-D-lysine coated plates suitable for fluorescence microscopy or in 96-well plates for plate reader-based assays.

2. Assay Procedure:

-

Aspirate the culture medium and add the experimental medium.

-

For inhibition studies, pre-treat the cells with VMAT2 inhibitors such as reserpine (e.g., 2 µM) or dihydrotetrabenazine (DTBZ, e.g., 2 µM) for 30 minutes at 37°C.[3] Control wells should receive a vehicle.

-

Add this compound to the cells.

-

Incubate for a sufficient period to allow for vesicular loading (e.g., 1 hour).

-

Terminate the experiment by washing the cells with buffer.

3. Visualization and Quantification:

-

Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. VMAT2-dependent uptake will appear as bright, punctate intracellular fluorescence, corresponding to the accumulation of this compound in acidic vesicles.[3]

-

Plate Reader: For a quantitative assessment, after washing, add buffer to the wells and read the total fluorescence using a plate reader. The difference in fluorescence between uninhibited and inhibitor-treated cells represents VMAT2-specific uptake.

4. Controls:

-

It is crucial to include null-transfected HEK cells (lacking VMAT2) as a negative control to assess non-specific uptake and background fluorescence.[3]

-

The use of VMAT2 inhibitors is essential to confirm that the observed this compound accumulation is indeed mediated by VMAT2.[3]

Conclusion

This compound is a versatile tool for probing the function of both SERT and VMAT2. Its fluorescent properties enable real-time, quantitative measurements of transporter activity in live cells. The provided data and protocols offer a solid foundation for researchers to employ this compound in their studies of serotonergic systems and monoamine transporter pharmacology. Further characterization of this compound's kinetic properties at VMAT2 will undoubtedly enhance its utility as a specific probe for this critical vesicular transporter.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

FFN246: A Technical Guide to a Fluorescent Probe for the Serotonergic System

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

FFN246 is a fluorescent false neurotransmitter (FFN) that serves as a dual substrate for the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2).[1][2] Its unique properties make it a valuable tool for researchers studying the serotonergic system, enabling the visualization and quantification of SERT activity and the labeling of serotonergic neurons. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of this compound.

Chemical Structure and Physicochemical Properties

This compound is an acridone-based fluorescent probe. The chemical structure and key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 7-(2-aminoethyl)-1-fluoroacridin-9(10H)-one | [1] |

| Molecular Formula | C₁₅H₁₄ClFN₂O | [1] |

| Molecular Weight | 292.74 g/mol | [1] |

| CAS Number | 2210244-83-8 | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO | [1] |

| Excitation Wavelength | 392 nm | [1][3] |

| Emission Wavelength | 427 nm | [1][3] |

Mechanism of Action: A Dual SERT and VMAT2 Substrate

This compound acts as a fluorescent analog of serotonin, allowing it to be recognized and transported by key components of the serotonergic signaling machinery.

Serotonin Transporter (SERT) Uptake

This compound is a substrate for the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1][2] This SERT-dependent accumulation is the primary mechanism by which this compound enters serotonergic neurons. The transport of this compound by the human serotonin transporter (hSERT) has a Michaelis-Menten constant (Kₘ) of 14.3 ± 1.9 μM.

Vesicular Monoamine Transporter 2 (VMAT2) Packaging

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Photophysical Properties

| Parameter | Value | Reference |

| Excitation Maximum | 392 nm | [1][3] |

| Emission Maximum | 427 nm | [1][3] |

| Quantum Yield | Not Reported | |

| Molar Extinction Coefficient | Not Reported |

Table 2: Biological Activity

| Target | Parameter | Value | Species | Reference |

| SERT | Kₘ | 14.3 ± 1.9 μM | Human | |

| VMAT2 | Substrate | Yes | Rat | [1][2] |

| VMAT2 | Kₘ / Kᵢ | Not Reported |

Experimental Protocols

This compound is a versatile tool for a range of experimental applications, from high-throughput screening in cell cultures to high-resolution imaging in brain tissue.

Cell-Based Assays for SERT Activity

This compound can be used to measure SERT activity and screen for SERT inhibitors in a 96-well plate format.

Methodology:

-

Cell Culture: Plate human embryonic kidney 293 (HEK293) cells stably expressing hSERT in a 96-well plate.

-

Compound Incubation: Treat the cells with test compounds or a vehicle control.

-

This compound Application: Add this compound to the wells at a final concentration of 2.5-20 μM and incubate for 30 minutes.[1]

-

Washing: Wash the cells with phosphate-buffered saline (PBS) to remove extracellular this compound.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader with excitation at ~390 nm and emission at ~430 nm. SERT inhibition will result in a decrease in intracellular fluorescence.

Labeling Serotonergic Neurons in Acute Brain Slices

This compound can be used to specifically label serotonergic neurons in ex vivo brain tissue preparations.

Methodology:

-

Slice Preparation: Prepare acute brain slices (e.g., 300 μm thick) from a mouse brain containing the region of interest (e.g., dorsal raphe nucleus).

-

Incubation: Incubate the slices in artificial cerebrospinal fluid (aCSF) containing this compound (e.g., 20 μM for 30-45 minutes).[1]

-

Washing: Transfer the slices to a recording chamber and perfuse with fresh aCSF to wash out excess this compound.

-

Imaging: Visualize the labeled serotonergic neurons using a fluorescence microscope with appropriate filter sets for this compound (e.g., two-photon microscopy). The accumulation of this compound will be observed in the cell bodies of serotonergic neurons.

Synthesis

The detailed synthesis protocol for this compound is described in the supplementary information of the publication by Henke et al. (2018) in ACS Chemical Neuroscience.[1] The synthesis involves the combination of an acridone fluorophore with the ethylamine recognition element of serotonin.

Pharmacokinetics

Specific pharmacokinetic data for this compound, such as its half-life, bioavailability, and brain penetration, are not extensively reported in the literature. As a small molecule fluorescent probe, its in vivo application is primarily for acute studies in ex vivo tissue or potentially for in vivo imaging where long-term stability is not the primary concern. Its ability to label neurons in acute brain slices suggests it can effectively penetrate brain tissue.

Conclusion

This compound is a powerful and specific tool for the investigation of the serotonergic system. Its dual substrate nature for both SERT and VMAT2 allows for the detailed study of serotonin uptake and vesicular packaging. The experimental protocols outlined in this guide provide a starting point for researchers to incorporate this compound into their studies of serotonergic neurotransmission in both health and disease. Further characterization of its photophysical and pharmacokinetic properties will undoubtedly expand its applications in the field of neuroscience.

References

- 1. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

FFN246: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

FFN246 is a fluorescent false neurotransmitter that serves as a valuable tool in neuroscience research for investigating the serotonin system. This technical guide provides an in-depth overview of its applications, mechanism of action, and experimental protocols, tailored for researchers and professionals in drug development.

Core Mechanism of Action

This compound is a dual substrate for the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2).[1][2][3][4][5] Its structure incorporates an acridone fluorophore combined with the ethylamine element characteristic of serotonin, allowing it to be recognized and transported by both SERT and VMAT2.[2][3] This dual-substrate functionality enables the visualization of serotonin uptake and packaging into vesicles within serotonergic neurons.[2][3][4][6] this compound exhibits excitation and emission spectra of 392/427 nm.[1]

Primary Applications in Neuroscience

This compound has several key applications in the study of the serotonergic system:

-

Labeling Serotonergic Neurons: It is used for the selective labeling of serotonergic neurons in mouse brain tissue, with accumulation dependent on SERT activity.[1][2][3]

-

SERT Activity Assays: this compound allows for the direct examination of SERT activity and the efficacy of SERT inhibitors in cell culture models, including high-throughput screening in 96-well plates.[1][2][3][4]

-

Visualizing Serotonin Uptake and Packaging: The probe is effective in tracing the uptake of serotonin from the extracellular space and its subsequent packaging into synaptic vesicles within the soma of serotonergic neurons, particularly demonstrated in the dorsal raphe nucleus of acute mouse brain slices.[1][2][3][4][6]

-

Studying VMAT2 Function: As a VMAT2 substrate, this compound can be utilized to investigate the function and inhibition of this vesicular transporter.[2][3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound as reported in the literature.

| Parameter | Value | System | Reference |

| SERT Inhibitor K | |||

| Imipramine | 4.8 ± 1.1 nM | Cell Culture | [2] |

| Citalopram | 1.6 ± 0.4 nM | Cell Culture | [2] |

| In Vitro Concentration | 2.5-20 µM | Cell Culture | [1] |

| Brain Slice Concentration | 20 µM | Mouse Brain | [1][2] |

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of this compound uptake and a general experimental workflow for its use.

Caption: Cellular uptake and vesicular packaging of this compound.

Caption: General experimental workflow for using this compound.

Detailed Experimental Protocols

In Vitro SERT Activity Assay in Cell Culture

This protocol is adapted for a 96-well plate format for screening SERT inhibitors.

Materials:

-

HEK293 cells stably expressing human SERT (hSERT)

-

96-well black, clear-bottom tissue culture plates

-

This compound stock solution (in DMSO)

-

SERT inhibitors of interest (e.g., citalopram, imipramine)

-

Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4

Procedure:

-

Cell Plating: Seed hSERT-HEK293 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Inhibitor Pre-incubation: On the day of the experiment, aspirate the culture medium and wash the cells twice with HBSS/HEPES buffer. Add the desired concentrations of SERT inhibitors to the respective wells and incubate at 37°C for 45 minutes.

-

This compound Incubation: Add this compound to each well to a final concentration of 10 µM. Incubate the plate for an additional 1 hour at 37°C.[6]

-

Washing: Aspirate the this compound and inhibitor-containing solution. Wash each well twice with HBSS/HEPES buffer to remove extracellular this compound.

-

Imaging and Analysis: Image the plate using a fluorescence plate reader or a high-content imager with excitation and emission wavelengths appropriate for this compound (Ex: ~392 nm, Em: ~427 nm). The reduction in fluorescence intensity in inhibitor-treated wells compared to control wells reflects the inhibition of SERT activity.

Labeling Serotonergic Neurons in Acute Mouse Brain Slices

This protocol describes the application of this compound for visualizing serotonergic neurons in living brain tissue.

Materials:

-

Double transgenic mice expressing a fluorescent reporter (e.g., eYFP) in serotonergic neurons (e.g., ePet-cre x Ai32 mice).[2]

-

Vibratome (e.g., Leica VT1200)

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 26 NaHCO3, 0.3 KH2PO4, 2.4 CaCl2, 1.3 MgSO4, 0.8 NaH2PO4, 10 Glucose, saturated with 95% O2 / 5% CO2.[2]

-

This compound stock solution (in DMSO)

-

Two-photon microscope

Procedure:

-

Slice Preparation: Anesthetize and decapitate the mouse. Rapidly remove the brain and place it in ice-cold, oxygenated aCSF. Cut 300 µm thick coronal slices using a vibratome.[2]

-

Recovery: Allow the slices to recover for 1 hour at room temperature in oxygenated aCSF.[2]

-

This compound Incubation: Incubate the slices in aCSF containing 20 µM this compound for 30 minutes at room temperature.[2]

-

Washing: Transfer the slices to an imaging chamber continuously perfused with oxygenated aCSF (1 mL/min) and wash for at least 10 minutes to remove background fluorescence.[2]

-

Two-Photon Imaging: Visualize the slices using a two-photon microscope. The eYFP signal can be used to identify serotonergic neurons, and the this compound fluorescence will indicate its accumulation within these neurons.

Limitations and Considerations

While this compound is a powerful tool, it is essential to be aware of its limitations:

-

Selectivity: this compound is not entirely selective for SERT and shows some affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2][6] This should be considered when interpreting results in brain regions with high expression of these transporters.

-

Background Signal: The probe can exhibit significant background fluorescence, which may obscure the signal from fine neuronal processes like axons and dendrites.[2][6]

-

Axonal Labeling: this compound accumulation is predominantly observed in the soma of serotonergic neurons, with only minor labeling of axons in murine brain tissue.[2][3][4]

Conclusion

This compound is a valuable fluorescent probe for the investigation of SERT and VMAT2 function in neuroscience research. Its ability to label serotonergic neurons and enable the quantification of transporter activity makes it a useful tool for studying the serotonergic system and for the screening of potential therapeutic compounds. Researchers should, however, remain mindful of its limitations, particularly regarding selectivity and background fluorescence, to ensure accurate interpretation of their data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Discovery and Development of FFN246

For Researchers, Scientists, and Drug Development Professionals

Abstract

FFN246 is a novel fluorescent false neurotransmitter (FFN) meticulously engineered for the study of the serotonergic system. It functions as a dual substrate for the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2), enabling the visualization and quantification of serotonin uptake and vesicular packaging. This guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental applications of this compound, serving as a technical resource for researchers in neuroscience and drug discovery.

Discovery and Development

The development of this compound was the result of a systematic structure-activity relationship (SAR) study aimed at expanding the FFN platform to the serotonergic system.[1][2][3] The core chemical scaffold is an acridone fluorophore combined with an ethylamine recognition element, mimicking serotonin.[1][2][3] The initial lead compound, FFN54, demonstrated substrate activity at the human serotonin transporter (hSERT).[1] However, further optimization was necessary to improve its signal-to-basal ratio and reduce background labeling, which was crucial for its application in brain tissue.[1][2][3]

The SAR study explored various modifications to the acridone structure. This led to the synthesis of this compound, which incorporates a fluorine atom at the 8-position of the acridone ring.[1] This strategic modification resulted in a significant improvement in the signal-to-basal ratio, with this compound exhibiting a 2.1-fold increase over FFN54 in hSERT-expressing HEK cells.[1] This enhancement was critical for achieving sufficient signal for imaging in complex biological environments like brain tissue.[1][2][3]

Mechanism of Action

This compound is a fluorescent probe that acts as a substrate for both SERT and VMAT2.[1][2][3] Its mechanism of action involves a two-step process that mirrors the physiological transport of serotonin:

-

Cellular Uptake via SERT: this compound is first recognized and transported from the extracellular space into the cytosol of serotonergic neurons by the serotonin transporter (SERT).[1]

-

Vesicular Packaging via VMAT2: Once inside the neuron, this compound is then sequestered into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2).[1]

This dual-substrate functionality allows this compound to effectively trace the entire serotonin transport pathway, from reuptake at the plasma membrane to packaging within vesicles.[1]

Quantitative Data

This compound has been characterized by several key quantitative parameters that are essential for its application in experimental settings.

| Parameter | Value | Target/System |

| Excitation Wavelength | 392 nm | This compound in aqueous solution |

| Emission Wavelength | 427 nm | This compound in aqueous solution |

| KM | 14.3 ± 1.9 µM | hSERT |

| Ki (Imipramine) | 4.8 ± 1.1 nM | hSERT (determined using this compound) |

| Ki (Citalopram) | 1.6 ± 0.4 nM | hSERT (determined using this compound) |

Experimental Protocols and Applications

This compound is a versatile tool with applications in both high-throughput screening and detailed neurobiological imaging.

High-Throughput Screening of SERT Inhibitors

This compound is well-suited for 96-well plate-based assays to screen for and characterize SERT inhibitors.[1]

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK) cells stably expressing hSERT (hSERT-HEK) are cultured to confluence in 96-well plates.[1]

-

Inhibitor Pre-incubation: The growth medium is removed, and the cells are pre-incubated with various concentrations of the test inhibitor (e.g., imipramine, citalopram) or a vehicle control (DMSO) for 1 hour.[1]

-

This compound Incubation: An equal volume of medium containing this compound is added to each well (final concentration of 2.5 µM) and incubated for 30 minutes.[1]

-

Washing: The plates are washed with Phosphate-Buffered Saline (PBS) to remove extracellular this compound.[1]

-

Fluorescence Measurement: The fluorescence uptake in each well is immediately measured using a plate reader.[1]

-

Data Analysis: The specific uptake of this compound is determined by comparing the fluorescence in the absence and presence of a saturating concentration of a known SERT inhibitor. The IC50 values for the test compounds are calculated using a dose-response curve, and the Ki values can be subsequently determined using the Cheng-Prusoff equation.[1]

Labeling of Serotonergic Neurons in Brain Tissue

This compound can be used to specifically label serotonergic neurons in acute brain slices, enabling the study of their morphology and function.[1]

Methodology:

-

Brain Slice Preparation: Acute coronal brain slices (300 µm thick) containing the region of interest (e.g., the dorsal raphe nucleus) are prepared from mice.[1]

-

Incubation: The slices are incubated with this compound (20 µM) in artificial cerebrospinal fluid (aCSF) for 30 minutes.[1] For inhibitor control experiments, slices are pre-incubated with a SERT inhibitor (e.g., 2 µM imipramine) for 15 minutes prior to and during the this compound incubation.[1]

-

Washing: The slices are transferred to an imaging chamber and perfused with oxygenated aCSF for at least 10 minutes to wash out excess probe.[1]

-

Imaging: The labeled neurons are visualized using fluorescence microscopy (e.g., two-photon microscopy).[1] Studies have shown that this compound signal is observed in approximately 75% of eYFP-positive serotonergic neurons in the dorsal raphe of Pet1-Cre mice.[1] This labeling is completely blocked by pre-treatment with SERT inhibitors, confirming that the uptake is SERT-dependent.[1]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Cellular uptake and vesicular packaging pathway of this compound.

Caption: Experimental workflow for high-throughput screening of SERT inhibitors using this compound.

References

- 1. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

FFN246: A Technical Guide for Studying Monoaminergic Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

FFN246 is a fluorescent false neurotransmitter (FFN) that serves as a powerful tool for visualizing and studying serotonergic systems.[1][2][3] Developed as an expansion of the FFN platform, this compound is a molecular probe designed to investigate the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2).[1][2][3][4] This guide provides an in-depth overview of this compound, its mechanism of action, experimental applications, and relevant protocols to facilitate its use in research and drug development.

This compound is a synthetic compound that combines an acridone fluorophore with the ethylamine structure characteristic of serotonin.[1][2][3] This design allows it to be recognized and transported by both SERT and VMAT2.[1][2][3][4] Its fluorescent properties, with excitation and emission spectra at 392/427 nm, enable the direct visualization of serotonergic neuron activity, including uptake, packaging, and release of serotonin.[5] this compound has been shown to effectively label the soma of serotonergic neurons, offering improved photophysical properties and loading parameters compared to other serotonin-based fluorescent tracers.[1][2][3]

Mechanism of Action

This compound acts as a dual substrate for SERT and VMAT2, mimicking the behavior of endogenous serotonin.[1][2][3][4] This allows it to be actively transported into serotonergic neurons from the extracellular space via SERT and subsequently packaged into synaptic vesicles by VMAT2.

The process begins with the recognition and binding of this compound to SERT on the presynaptic membrane of serotonergic neurons. Following binding, this compound is translocated into the neuron's cytosol. Once inside the neuron, this compound is then recognized by VMAT2 on the membrane of synaptic vesicles. VMAT2 transports this compound into the vesicles, where it accumulates. This accumulation within synaptic vesicles can be visualized due to the probe's inherent fluorescence, providing a direct method to study VMAT2 activity and vesicular loading.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Visualizing Serotonin Uptake: A Technical Guide to the Principle and Application of FFN246

For Researchers, Scientists, and Drug Development Professionals

Core Principle of FFN246

This compound is a fluorescent false neurotransmitter designed to visualize and quantify the activity of the serotonin transporter (SERT). Structurally, this compound combines an acridone fluorophore with the ethylamine recognition element of serotonin. This design allows it to be recognized and transported by both the serotonin transporter (SERT) at the plasma membrane and the vesicular monoamine transporter 2 (VMAT2) into intracellular vesicles.[1][2][3] Its utility lies in its ability to act as a surrogate for serotonin, enabling the optical measurement of SERT and VMAT2 function in various experimental settings, from cell cultures to acute brain slices.[1]

The principle of this compound in visualizing serotonin uptake is based on its SERT-dependent accumulation within cells. Once administered, this compound is actively transported into serotonergic neurons via SERT. This process can be inhibited by known SERT inhibitors, such as imipramine and citalopram, confirming the specificity of the uptake mechanism.[1] Following uptake into the cytosol, this compound is then sequestered into acidic intracellular vesicles by VMAT2, leading to a punctate fluorescence pattern.[1] This dual-substrate nature allows for the investigation of both the initial reuptake of serotonin from the extracellular space and its subsequent packaging into synaptic vesicles.

Quantitative Data Summary

This compound's photophysical properties and kinetic parameters make it a valuable tool for quantitative analysis of SERT activity.

| Property | Value | Reference |

| Excitation Maximum | 392 nm | [2] |

| Emission Maximum | 427 nm | [2] |

| K_M at hSERT | 14.3 ± 1.9 µM | [1] |

This compound exhibits preferential uptake by SERT compared to other monoamine transporters, though it is not entirely selective.

| Transporter | Relative Uptake Compared to SERT | Reference |

| SERT | 100% | [1] |

| NET | ~70% | [1] |

| DAT | ~60% | [1] |

This compound is a valuable tool for characterizing the potency of SERT inhibitors. The following table presents the inhibitor constants (K_i) for two common SSRIs, determined using an this compound-based uptake assay.

| Inhibitor | K_i (nM) | Reference |

| Imipramine | 4.8 ± 1.1 | [1] |

| Citalopram | 1.6 ± 0.4 | [1] |

Signaling and Experimental Workflows

This compound Uptake and Sequestration Pathway

The following diagram illustrates the sequential transport of this compound, first across the plasma membrane by SERT and then into intracellular vesicles by VMAT2.

Caption: this compound cellular uptake and vesicular sequestration pathway.

Experimental Workflow for SERT Inhibitor Screening

This workflow outlines the key steps in utilizing this compound to determine the potency of SERT inhibitors in a cell-based assay.

Caption: Workflow for SERT inhibitor screening using this compound.

Experimental Protocols

This compound-Based SERT Activity Assay in hSERT-HEK Cells

This protocol is designed for a 96-well plate format to assess SERT activity and inhibition.

Materials:

-

hSERT-HEK cells (stably transfected)

-

96-well black, clear-bottom tissue culture plates

-

Growth Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

Experimental Medium: DMEM without phenol red, supplemented with 4 mM L-glutamine, 1% charcoal/dextran-treated FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

This compound stock solution (in DMSO)

-

SERT inhibitor stock solutions (e.g., imipramine, citalopram in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Plate reader with fluorescence detection (Excitation: ~390 nm, Emission: ~430 nm)

Procedure:

-

Cell Plating: Seed hSERT-HEK cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Pre-incubation with Inhibitor:

-

On the day of the experiment, aspirate the growth medium from the wells.

-

Add 63 µL of experimental medium containing the desired concentration of the SERT inhibitor or DMSO vehicle control to each well.

-

Incubate the plate for 1 hour at 37°C.[1]

-

-

This compound Application:

-

Add 63 µL of experimental medium containing this compound to each well. The final concentration of this compound should be 2.5 µM.[1]

-

The final volume in each well will be 126 µL.

-

-

Incubation: Incubate the plate for 30 minutes at 37°C.[1]

-

Washing:

-

Aspirate the medium from each well.

-

Wash the cells once with 120 µL of PBS.[1]

-

-

Fluorescence Measurement:

-

Add 120 µL of PBS to each well.

-

Immediately measure the fluorescence intensity using a plate reader.

-

Visualization of Serotonergic Neurons in Acute Mouse Brain Slices

This protocol describes the application of this compound for labeling serotonergic neurons in live brain tissue.

Materials:

-

Mouse brain

-

Vibrating microtome

-

Artificial cerebrospinal fluid (aCSF) for slicing and incubation

-

This compound stock solution (in DMSO)

-

SERT inhibitor (e.g., imipramine or citalopram) for control experiments

-

Two-photon or confocal microscope

Procedure:

-

Brain Slice Preparation:

-

Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated aCSF.

-

Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest (e.g., dorsal raphe nucleus) using a vibrating microtome in ice-cold, oxygenated aCSF.

-

-

Incubation with this compound:

-

Transfer the brain slices to a chamber containing oxygenated aCSF.

-

Add this compound to the aCSF to a final concentration of 20 µM.[1]

-

Incubate the slices for 30-45 minutes at room temperature.[1]

-

For inhibitor control experiments, pre-incubate the slices with a SERT inhibitor (e.g., 2 µM imipramine or 200 nM citalopram) for at least 30 minutes before and during the this compound incubation.[1]

-

-

Washing:

-

After incubation, transfer the slices to a recording chamber and perfuse with fresh, oxygenated aCSF for at least 10 minutes to wash out excess this compound.[1]

-

-

Imaging:

-

Visualize the labeled serotonergic neurons using a two-photon or confocal microscope.

-

For two-photon imaging, this compound can be excited at 760 nm, and emission collected between 435-485 nm.[1]

-

Conclusion

This compound serves as a robust and versatile tool for the investigation of the serotonin transporter system. Its ability to act as a fluorescent substrate for both SERT and VMAT2 allows for detailed studies of serotonin uptake and packaging dynamics. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals aiming to utilize this compound in their studies of serotonergic neurotransmission and the development of novel therapeutics targeting SERT.

References

- 1. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

FFN246 Protocol for Live-Cell Imaging: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

FFN246 is a fluorescent false neurotransmitter (FFN) that serves as a powerful tool for visualizing serotonergic neurons and their activity in live-cell imaging applications.[1][2][3][4] It is a dual substrate for the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2), enabling the tracing of serotonin uptake and packaging.[1][2][3][4] Developed as an extension of the FFN platform, this compound exhibits improved photophysical properties and loading parameters compared to earlier serotonin-based fluorescent tracers, along with reduced background labeling, making it suitable for use in both cell culture and acute brain slices.[1][2][3]

Principle of Action

This compound mimics serotonin and is actively taken up from the extracellular space into serotonergic neurons via SERT.[1] Once inside the neuron, it is then packaged into synaptic vesicles by VMAT2.[1][5] The accumulation of this compound within these vesicles results in a bright, punctate fluorescent signal that can be visualized using standard fluorescence microscopy techniques. This process allows for the direct examination of SERT and VMAT2 activity and can be used to assess the effects of various pharmacological agents on the serotonin system.[1]

Applications

-

Direct examination of SERT activity: this compound can be used in 96-well cell culture assays to screen for and characterize SERT inhibitors.[1][2][3]

-

Labeling serotonergic neurons: The probe specifically labels the soma of serotonergic neurons, particularly in regions like the dorsal raphe nucleus, in living acute mouse brain slices.[1][2][3]

-

Tracing serotonin uptake and packaging: this compound effectively visualizes the process of serotonin uptake by SERT and subsequent packaging into vesicles by VMAT2 in the cell bodies of serotonergic neurons.[1][2][3]

Quantitative Data Summary

| Property | Value | Reference |

| Excitation Maximum | 392 nm | [6] |

| Emission Maximum | 427 nm | [6] |

| Cell Culture Concentration | 2.5 - 20 µM | [6] |

| Brain Slice Concentration | 20 µM | [1] |

| Cell Culture Incubation Time | 30 minutes | [6] |

| Brain Slice Incubation Time | 45 minutes | [1] |

| Imipramine Ki (at hSERT) | 4.8 ± 1.1 nM | [1] |

| Citalopram Ki (at hSERT) | 1.6 ± 0.4 nM | [1] |

Signaling Pathway and Transport Mechanism

Caption: this compound uptake and packaging pathway.

Experimental Protocols

Protocol 1: Live-Cell Imaging in 96-Well Plates (hSERT-HEK cells)

This protocol is adapted for the examination of SERT activity and the screening of SERT inhibitors in a high-throughput format.

Materials:

-

hSERT-HEK cells (HEK cells stably transfected with human SERT)

-

96-well optical-bottom plates

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Experimental media (e.g., HBSS supplemented with 20 mM HEPES, pH 7.4)

-

This compound stock solution

-

SERT inhibitors (e.g., imipramine, citalopram) or vehicle (DMSO)

Procedure:

-

Cell Seeding: Seed hSERT-HEK cells in a 96-well optical-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.

-

Cell Culture: Culture the cells for 4 days at 37°C in a 5% CO2 incubator.

-

Washing: On the day of the experiment, carefully aspirate the culture medium and wash the cells once with PBS.

-

Pre-incubation with Inhibitor: Add 0.9 mL of experimental media containing the desired concentration of SERT inhibitor (e.g., 2 µM imipramine) or vehicle control to each well. Incubate for 1 hour at 37°C in 5% CO2.

-

This compound Loading: Add 0.1 mL of experimental media containing this compound to achieve a final concentration of 2.5-20 µM.

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Washing: Aspirate the loading solution and wash the cells twice with fresh experimental media to reduce background fluorescence.

-

Imaging: Image the cells using a fluorescence microscope or a high-content imaging system with excitation and emission wavelengths appropriate for this compound (Ex: 392 nm, Em: 427 nm).

Caption: Workflow for 96-well plate-based this compound imaging.

Protocol 2: Live-Cell Imaging in Acute Mouse Brain Slices

This protocol is designed for labeling serotonergic neurons in their native tissue environment.

Materials:

-

Acute mouse brain slices containing the dorsal raphe nucleus

-

Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2

-

This compound stock solution

-

SERT inhibitors (optional, for control experiments)

-

Fluorescence microscope equipped for live-cell imaging

Procedure:

-

Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from a mouse brain containing the dorsal raphe nucleus using a vibratome.

-

Slice Recovery: Allow the slices to recover in aCSF at room temperature for at least 1 hour.

-

This compound Incubation: Transfer the slices to a chamber containing aCSF with 20 µM this compound.

-

Loading: Incubate the slices for 45 minutes at 37°C.

-

Washing: Transfer the slices to a recording chamber on the microscope stage and perfuse with fresh, oxygenated aCSF to wash out excess probe and reduce background.

-

Imaging: Visualize the labeled serotonergic neurons using a fluorescence microscope with appropriate filter sets for this compound (Ex: 392 nm, Em: 427 nm). For control experiments, pre-incubate slices with a SERT inhibitor before and during this compound application to confirm SERT-dependent uptake.

Caption: Workflow for this compound imaging in brain slices.

Data Analysis and Interpretation

The fluorescence intensity of this compound can be quantified to measure SERT and VMAT2 activity. In cell culture experiments, the reduction in fluorescence intensity in the presence of a SERT inhibitor compared to a vehicle control is indicative of SERT-dependent uptake. In brain slice imaging, the specific labeling of neurons in serotonergic regions that is blocked by SERT inhibitors confirms the identity of the labeled cells. It is important to note that some SERT-independent background uptake may be observed in brain tissue.[1]

Storage and Handling

This compound should be stored as a stock solution at -20°C for up to one month or at -80°C for up to six months.[6] Prepare fresh dilutions in experimental media before each use.

References

- 1. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescent False Neurotransmitters Visualize Dopamine Release from Individual Presynaptic Terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for FFN246 in Cell Culture Experiments

Topic: FFN246 Concentration and Application in Cell Culture Experiments Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Contrary to the initial topic query, current scientific literature does not support the classification of this compound as a vesicular glutamate transporter (VGLUT) inhibitor. Instead, this compound is well-documented as a fluorescent false neurotransmitter, acting as a substrate for the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2) .[1][2][3][4][5] These application notes and protocols are therefore based on its established mechanism of action.

Introduction to this compound

This compound is a fluorescent probe designed to mimic serotonin, allowing for the visualization and quantification of serotonin uptake and vesicular packaging in living cells and tissues.[2][5] Its fluorescence (excitation/emission spectra ~392/427 nm) provides a real-time signal for transporter activity.[1] this compound is a valuable tool for studying the function and pharmacology of SERT and VMAT2, which are critical components of the serotonergic system and are implicated in various neurological disorders.[2][5]

Mechanism of Action

The mechanism of this compound involves a two-step process that mirrors the physiological transport of serotonin:

-

Uptake via SERT: this compound is first taken up from the extracellular space into the cytoplasm by the serotonin transporter (SERT) located on the plasma membrane of serotonergic neurons or cells expressing SERT.[2][3]

-

Vesicular Packaging via VMAT2: Once inside the cell, this compound is recognized and transported into intracellular vesicles by the vesicular monoamine transporter 2 (VMAT2).[2][3] This accumulation within acidic vesicles leads to a bright, punctate fluorescent signal.

This dual-substrate nature allows this compound to be used in assays to screen for inhibitors of both SERT and VMAT2.[2][3]

Data Presentation: this compound Concentrations for Cell Culture Experiments

The optimal concentration of this compound can vary depending on the cell type, expression levels of SERT and VMAT2, and the specific assay being performed. The following table summarizes concentrations used in published studies.

| Application | Cell Type | This compound Concentration | Incubation Time | Notes | Reference |

| SERT Activity Assay | hSERT-HEK cells | 2.5 µM | 30 minutes | Used to determine the Ki of SERT inhibitors like imipramine and citalopram. | [2] |

| SERT Activity Assay | hSERT-HEK cells | 5 µM | Not specified | Used for comparing signal-to-basal ratio of this compound uptake via SERT. | [2] |

| Labeling Serotonergic Neurons | Acute mouse brain slices | 20 µM | 30 minutes | Effective for tracing serotonin uptake and packaging in the soma of serotonergic neurons. | [1][2] |

| General SERT Activity Screening | 96-well cell culture assays | 2.5 - 20 µM | 30 minutes | A general range for examining SERT activity and screening for inhibitors. | [1] |

| VMAT2 Substrate Activity | rVMAT2-HEK cells | Not specified | Not specified | This compound is confirmed as a VMAT2 substrate, leading to punctate intracellular fluorescence. | [2] |

Experimental Protocols

Protocol 1: Measuring SERT Activity and Inhibition in Cell Culture

This protocol is designed to quantify SERT activity and assess the potency of potential inhibitors using this compound in a 96-well plate format.

Materials:

-

HEK293 cells stably expressing human SERT (hSERT-HEK)

-

96-well black-walled, clear-bottom cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Experimental media (e.g., HBSS with 20 mM HEPES, pH 7.4)

-

SERT inhibitors (e.g., imipramine, citalopram)

-

Phosphate-buffered saline (PBS)

-

Fluorescence plate reader

Procedure:

-

Cell Plating: Seed hSERT-HEK cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Inhibitor Pre-incubation:

-

On the day of the assay, aspirate the growth medium from the wells.

-

Add experimental media containing various concentrations of the test inhibitor (or vehicle control) to the wells. A typical volume is 63 µL.

-

Incubate the plate for 1 hour at 37°C.

-

-

This compound Incubation:

-

Prepare a 2X working solution of this compound in experimental media. For a final concentration of 2.5 µM, this would be a 5 µM solution.

-

Add an equal volume (e.g., 63 µL) of the 2X this compound solution to each well.

-

Incubate for 30 minutes at 37°C.

-

-

Wash:

-

Aspirate the media containing this compound and inhibitor.

-

Wash the cells twice with 200 µL of ice-cold PBS per well.

-

-

Fluorescence Measurement:

-

Add 120 µL of PBS to each well.

-

Measure the fluorescence using a plate reader with excitation at ~390 nm and emission at ~430 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from wells with non-transfected cells or cells treated with a high concentration of a known SERT inhibitor.

-

Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 or Ki.

-

Protocol 2: Visualizing VMAT2-Mediated Vesicular Packaging

This protocol describes how to visualize the accumulation of this compound in vesicles of cells expressing VMAT2 using fluorescence microscopy.

Materials:

-

HEK293 cells stably expressing rat VMAT2 (rVMAT2-HEK)

-

Glass-bottom dishes or chamber slides

-

This compound stock solution

-

Experimental media

-

VMAT2 inhibitors (e.g., dihydrotetrabenazine (DTBZ), reserpine)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Plating: Seed rVMAT2-HEK cells on glass-bottom dishes and allow them to adhere and grow to ~70-80% confluency.

-

Inhibitor Pre-incubation (for control):

-

For negative control wells, pre-incubate the cells with a VMAT2 inhibitor (e.g., 2 µM DTBZ or 2 µM reserpine) for 30 minutes at 37°C.

-

-

This compound Staining:

-

Dilute the this compound stock solution in experimental media to the desired final concentration (e.g., 5-20 µM).

-

Replace the culture medium in the dishes with the this compound-containing medium.

-

Incubate for 30-60 minutes at 37°C.

-

-

Wash:

-

Gently wash the cells two to three times with warm experimental media to remove extracellular this compound.

-

-

Imaging:

-

Image the cells using a fluorescence microscope. Look for the appearance of bright, punctate fluorescence within the cytoplasm, which is indicative of this compound accumulation in VMAT2-expressing vesicles.

-

In the inhibitor-treated control cells, this punctate staining should be significantly reduced or absent.

-

Mandatory Visualizations

Caption: Mechanism of this compound action in a target cell.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Two-Photon Microscopy Using FFN246

For Researchers, Scientists, and Drug Development Professionals

Introduction

FFN246 is a fluorescent false neurotransmitter (FFN) designed for the optical analysis of the serotonin (5-HT) system. As a dual substrate for the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2), this compound enables the visualization of serotonin uptake, packaging, and storage in serotonergic neurons.[1][2] Its improved photophysical properties and biocompatibility make it a valuable tool for studying serotonergic signaling in both in vitro and ex vivo preparations using two-photon microscopy.[3][4] These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound.

Mechanism of Action

This compound mimics serotonin and is actively transported into serotonergic neurons via SERT.[1] Once inside the neuron, it is recognized by VMAT2 and packaged into synaptic vesicles.[2] This process allows for the specific labeling of serotonergic neurons and the visualization of vesicular loading. The accumulation of this compound within synaptic vesicles provides a bright fluorescent signal that can be imaged using two-photon microscopy.

Data Presentation

A summary of the quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| One-Photon Excitation (λmax) | 392 nm | [1] |

| One-Photon Emission (λmax) | 427 nm | [1] |

| Two-Photon Excitation | 760 nm (experimentally used) | [2] |

| Emission Filter for Two-Photon | 435-485 nm | [2] |

| Michaelis Constant (Kм) for hSERT | 14.3 ± 1.9 μM | [4] |

| Quantum Yield | Not reported in the reviewed literature. | |

| Photostability | Described as "photostable," but quantitative data is not available. | [2] |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.

This compound cellular uptake and vesicular packaging pathway.

Experimental workflow for labeling and imaging with this compound.

Experimental Protocols

Detailed methodologies for key experiments using this compound are provided below.

Protocol 1: In Vitro this compound Uptake Assay in Cell Culture

This protocol is suitable for examining SERT activity and screening for SERT inhibitors in a 96-well plate format.

Materials:

-

HEK-293 cells stably expressing human SERT (hSERT)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium

-

96-well black, clear-bottom plates

-

Fluorescence plate reader or high-content imaging system

-

SERT inhibitors (e.g., citalopram, imipramine) for control experiments

Procedure:

-

Cell Plating: Seed hSERT-expressing HEK-293 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Compound Treatment (for inhibitor screening): If screening for inhibitors, pre-incubate the cells with the test compounds at the desired concentrations for 15-30 minutes at 37°C.

-

This compound Incubation: Add this compound to the wells to a final concentration of 2.5-20 µM. Incubate for 30 minutes at 37°C.[1]

-

Washing: Gently aspirate the this compound-containing medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

-

Imaging and Analysis: Measure the fluorescence intensity using a plate reader (Excitation: ~390 nm, Emission: ~430 nm) or acquire images using a high-content imager. The reduction in fluorescence in the presence of an inhibitor is indicative of SERT inhibition.

Protocol 2: Two-Photon Imaging of Serotonergic Neurons in Acute Brain Slices

This protocol describes the labeling and imaging of serotonergic neurons in acute brain slices from rodents.

Materials:

-

Vibratome

-

Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Two-photon microscope equipped with a tunable femtosecond laser

-

Imaging chamber with perfusion system

Procedure:

-

Acute Slice Preparation: Prepare 300 µm thick coronal or sagittal brain slices from the region of interest (e.g., dorsal raphe nucleus) using a vibratome in ice-cold, oxygenated aCSF.

-

Slice Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.

-

This compound Incubation: Incubate the slices in aCSF containing 20 µM this compound for 30 minutes at room temperature.[2] For inhibitor controls, pre-incubate slices with a SERT inhibitor (e.g., 2 µM imipramine) for 15 minutes before and during this compound incubation.[2]

-

Washing: Transfer the slices to the imaging chamber and perfuse with fresh, oxygenated aCSF for at least 10 minutes to wash out excess this compound.[2]

-

Two-Photon Imaging:

-

Data Analysis: Analyze the images to quantify the number of labeled cells, fluorescence intensity, and subcellular distribution of the probe.

Troubleshooting

-

High Background Fluorescence: Ensure adequate washing of the slices or cells to remove unbound this compound. Reduce the incubation concentration or time if the background remains high.

-